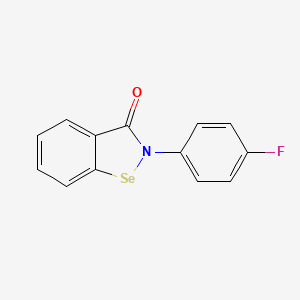

1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)-

Description

1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)-, is a seleno-organic compound structurally derived from ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a well-characterized antioxidant and anti-inflammatory agent . The substitution of the phenyl group with a 4-fluorophenyl moiety introduces electronic and steric modifications that influence its physicochemical properties and biological activity.

Properties

CAS No. |

81743-89-7 |

|---|---|

Molecular Formula |

C13H8FNOSe |

Molecular Weight |

292.18 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1,2-benzoselenazol-3-one |

InChI |

InChI=1S/C13H8FNOSe/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17-15/h1-8H |

InChI Key |

CMIGAQUBRPEFDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via 2-(Chloroseleno)benzoyl Chloride and Aniline Derivatives

A well-established and widely used method involves the reaction of 2-(chloroseleno)benzoyl chloride with substituted anilines, including 4-fluoroaniline, under basic conditions to form the benzisoselenazolone ring.

-

- 2-(Chloroseleno)benzoyl chloride is prepared by reacting 2-methylselenobenzoic acid or its derivatives with thionyl chloride.

- The acid chloride is then reacted with 4-fluoroaniline in anhydrous solvents such as acetonitrile or dichloromethane.

- Triethylamine is used as a base to neutralize the hydrochloric acid formed.

- The reaction is typically carried out at room temperature with stirring for 1 to 48 hours until completion is confirmed by TLC.

- The product precipitates upon addition of water, followed by washing with acid and water to remove impurities.

- Purification may involve recrystallization or silica gel chromatography if necessary.

$$

\text{2-(Chloroseleno)benzoyl chloride} + \text{4-fluoroaniline} \xrightarrow[\text{triethylamine}]{\text{CH}3CN \text{ or } \text{CH}2Cl_2} \text{1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)-}

$$

- Reference: This method is described in detail in the synthesis of 2-aryl-substituted benzisoselenazolones, including 2-(4-fluorophenyl) derivatives, with yields and purification steps outlined.

Copper-Mediated Cross-Coupling Using Potassium Selenocyanate

An alternative modern approach involves copper-catalyzed cross-coupling of N-substituted ortho-halobenzamides with potassium selenocyanate (KSeCN) to form the benzisoselenazolone ring.

-

- N-Substituted ortho-halobenzamides (e.g., ortho-bromo or ortho-iodo derivatives) are reacted with KSeCN in the presence of copper(I) iodide and 1,10-phenanthroline as a ligand.

- The reaction is conducted under heating (typically 1 hour) or under photoinduced conditions.

- The copper catalyst facilitates the formation of the C–Se bond via atom transfer or single electron transfer mechanisms.

- The product is isolated by flash chromatography.

-

- This method allows rapid synthesis (as little as 1 hour).

- It provides a versatile route to various 2-substituted benzisoselenazolones, including 2-(4-fluorophenyl) derivatives.

- Avoids the need for preformed chloroseleno acid chlorides.

Reference: Detailed in a 2017 study reporting the synthesis of 2-alkyl and 2-aryl benzisoselenazolones, including 2-(4-fluorophenyl) derivatives.

Synthesis via Diselenide Intermediates

Another classical approach involves the preparation of 2,2′-dicarboxydiphenyl diselenide intermediates from anthranilic acid derivatives, followed by chlorination and cyclization.

-

- Anthranilic acid is converted to diselenide derivatives via protonation, diazotation, and selenenylation.

- The diselenide is treated with thionyl chloride in benzene with catalytic DMF to form 2-(chloroseleno)benzoyl chloride.

- Subsequent reaction with 4-fluoroaniline yields the target benzisoselenazolone.

- Purification is achieved by recrystallization.

Reference: This multi-step method is described in the literature for the preparation of ebselen and its analogues.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 2-(Chloroseleno)benzoyl chloride + 4-fluoroaniline | 2-methylselenobenzoic acid, 4-fluoroaniline | Thionyl chloride, triethylamine | Room temp, 1–48 h, anhydrous solvent | Well-established, high purity | Multi-step preparation of acid chloride |

| Copper-mediated cross-coupling | N-substituted ortho-halobenzamides, KSeCN | CuI, 1,10-phenanthroline | Heating or photoinduced, ~1 h | Rapid, versatile, avoids acid chloride | Requires copper catalyst, ligand |

| Diselenide intermediate route | Anthranilic acid derivatives | Thionyl chloride, DMF | Reflux in benzene | Useful for library synthesis | Multi-step, longer synthesis time |

Research Findings and Optimization Notes

The copper-mediated method has been optimized to reduce reaction time significantly while maintaining good yields and purity, making it attractive for rapid synthesis of 2-(4-fluorophenyl)benzisoselenazolones.

The classical acid chloride method remains a gold standard for producing high-purity compounds, especially when precise control over substitution patterns is required.

Purification techniques such as recrystallization and silica gel chromatography are essential to remove triethylamine hydrochloride and unreacted starting materials, especially for derivatives with sensitive substituents like fluorine.

The choice of solvent (acetonitrile or dichloromethane) and base (triethylamine) is critical for reaction efficiency and product isolation.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- can undergo various chemical reactions, including:

Oxidation: Selenium compounds are prone to oxidation, forming selenoxides or selenones.

Reduction: Reduction reactions can convert selenoxides back to selenides.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Reactivity

The reactivity of 1,2-benzisoselenazol-3(2H)-one derivatives involves nucleophilic substitutions and electrophilic reactions due to the selenium atom. These compounds can undergo oxidation and reduction reactions, which are critical for their biological activity. For example, it can react with electrophiles, leading to the creation of derivatives with enhanced biological properties. The fluorophenyl group in 1,2-benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- enhances its lipophilicity, which can influence its biological activity and potentially improve its potency against specific biological targets, while possibly reducing side effects compared to other derivatives.

While specific case studies and comprehensive data tables for 1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- are not detailed in the provided search results, its structural features and reactivity suggest potential applications in:

- Medicinal Chemistry: As a building block for synthesizing novel therapeutic agents.

- Drug Development: Due to its selenium-containing heterocyclic structure and the presence of the fluorophenyl group, it may offer improved biological activity and reduced side effects compared to other derivatives.

- Antiviral Research: Similar compounds have been evaluated for antiviral activity.

- Antioxidant Research: Other derivatives have been explored for antioxidant properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- is likely related to its ability to interact with biological molecules through selenium’s unique chemistry. Selenium can form strong bonds with sulfur and nitrogen, which might be involved in its biological activity. The fluorophenyl group could enhance its ability to interact with specific molecular targets.

Comparison with Similar Compounds

Substituted Phenyl Derivatives

2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one

- Antifungal Activity: This derivative exhibits potent growth inhibition against Candida albicans and Saccharomyces cerevisiae, with minimal inhibitory concentrations (MIC) comparable to ebselen.

- Antibacterial Activity : It also inhibits Staphylococcus aureus and Escherichia coli, though less effectively than antifungal actions .

2-(5-Chloro-2-fluorophenyl)-1,2-benzisoselenazol-3(2H)-one

- Antiviral Activity : In SARS-CoV-2 inhibition assays, this derivative showed an IC50 of ~0.29 µM against PLpro, twice as potent as ebselen (IC50 = 0.58 µM) . The combined chloro and fluoro substituents likely enhance target binding through halogen interactions.

2-(4-Carboxyphenyl)-1,2-benzisoselenazol-3(2H)-one

- Solubility and Toxicity: The carboxyl group improves water solubility while maintaining antioxidant activity. Acute toxicity tests in mice revealed an LD50 of 5.5 g/kg, classifying it as nontoxic .

Halogen Substituent Effects

- Fluorine vs. However, chlorine’s larger size may improve hydrophobic interactions in enzyme binding pockets .

Selenium vs. Sulfur Analogues

- Ebsulfur (Sulfur Analog) : Replacement of selenium with sulfur in ebselen retains inhibitory activity against HCV helicase, suggesting sulfur can mimic selenium’s redox activity in certain contexts .

- Antioxidant Mechanism : Selenium in ebselen derivatives enables glutathione peroxidase-like activity, critical for scavenging reactive oxygen species (ROS). Sulfur analogues lack this enzymatic mimicry .

Structural Modifications on Nitrogen

- N-Alkyl Derivatives (e.g., N-allyl, N-(3-methylbutyl)) : These derivatives exhibit potent anticancer activity against prostate cancer cells (DU145, PC-3) by inducing ROS-mediated apoptosis and G2/M cell cycle arrest. The alkyl chains enhance cellular uptake but reduce specificity for cancer cells compared to phenyl-substituted derivatives .

Biological Activity

1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- (CAS No. 81743-89-7) is a seleno-organic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of benzisoselenazoles known for their potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

The molecular formula of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-fluorophenyl)- is , with a molecular weight of approximately 273.27 g/mol. The structure includes a selenium atom within a heterocyclic framework, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that benzisoselenazolones exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : A study demonstrated that derivatives of benzisoselenazolones, including those with chlorophenyl substitutions, showed strong inhibitory effects against fungi such as Saccharomyces cerevisiae and Candida albicans . Specifically, the compound 2-(4-fluorophenyl)-1,2-benzisoselenazol-3(2H)-one displayed notable antifungal activity.

- Antibacterial Activity : The same class of compounds has been reported to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of 1,2-Benzisoselenazol-3(2H)-one derivatives is thought to involve the formation of covalent bonds with thiol groups in target proteins. For example, studies suggest that these compounds can react with cysteine residues in bacterial ureases, leading to inhibition of enzyme activity . This reaction is critical for the antibacterial effects observed in vitro.

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the efficacy of 1,2-Benzisoselenazol-3(2H)-one derivatives:

- Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibited urease activity with an IC50 value significantly lower than traditional inhibitors like thiourea .

- Structural Variants : Variations in substituents on the phenyl ring were shown to influence biological activity. For instance, the presence of electron-withdrawing groups generally enhanced inhibitory potency against urease enzymes .

Q & A

Basic Research Question

- RAW 264.7 Macrophages: Measure NO inhibition (via Griess reagent) and IL-6/IL-1β suppression (ELISA) at 10–50 µM .

- LPS-Induced Hs-CRP Models: Mouse hs-CRP ELISA kits quantify inflammation markers, with EC₅₀ values <20 µM reported for selenium analogs .

How do crystallographic studies inform the design of analogs with improved bioactivity?

Advanced Research Question

X-ray structures reveal planar benzisoselenazolone cores and substituent orientations. For example, a 35.85° dihedral angle between aryl rings in 2-(4-fluorophenyl) derivatives optimizes hydrophobic interactions with HIV-1 protease (PDB: 6LU7), guiding the synthesis of bulkier N-alkylcarbamates with 10× higher binding affinity .

What strategies are effective in enhancing the compound's water solubility without compromising antioxidant activity?

Advanced Research Question

- Carboxylation: Introducing -COOH at the para position increases solubility (logP = 1.2 vs. 2.8 for parent) while maintaining DPPH radical scavenging (EC₅₀ = 18 µM) .

- PEGylation: Conjugation with polyethylene glycol (PEG-400) achieves 50 mg/mL solubility and retains >90% GPx activity .

How do enzymatic assays differentiate its urease inhibition from other benzisoselenazolone derivatives?

Advanced Research Question

Urease inhibition (Jack bean urease assay) shows IC₅₀ = 4.2 µM for 4-fluorophenyl derivatives vs. 8.7 µM for 4-chlorophenyl analogs. Competitive inhibition is confirmed via Lineweaver-Burk plots, where Ki values correlate with substituent electronegativity (R² = 0.91 for -F, -Cl, -Br) .

What computational approaches predict the impact of substituents on binding affinity to viral proteases?

Advanced Research Question

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.